N-tert-butyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(tert-Butyl)-1H-pyrazole-3-carboxamide is an organic compound featuring a pyrazole ring substituted with a tert-butyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-1H-pyrazole-3-carboxamide often employs continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid, while reduction may produce pyrazole-3-carboxamide derivatives.
Scientific Research Applications
N-(tert-Butyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl amides: These compounds share the tert-butyl group and amide functionality.
tert-Butyl carbamate: Similar in structure but with a carbamate group instead of a pyrazole ring.
Biological Activity
N-tert-butyl-1H-pyrazole-5-carboxamide (NTBPC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of the biological activity associated with NTBPC, including its synthesis, mechanisms of action, and applications.
Chemical Structure and Properties
NTBPC is characterized by a pyrazole ring with a tert-butyl group and a carboxamide functional group. Its molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol. The structural features of NTBPC facilitate its interaction with various biological targets, making it a candidate for further research in therapeutic applications.
1. Inhibitory Effects on Enzymatic Pathways
Research indicates that NTBPC may serve as an inhibitor in several biochemical pathways, particularly those involving kinases. For instance, studies have shown that pyrazole derivatives can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often implicated in cancer proliferation and survival . The inhibition of this pathway by NTBPC could lead to potential applications in cancer treatment.
2. Insecticidal Activity
NTBPC has also been explored for its insecticidal properties. A study highlighted the efficacy of pyrazole derivatives in targeting insect receptors, suggesting that NTBPC could be utilized as an insecticide . The compound's binding affinity to the ecdysone receptor (EcR) has been investigated, revealing that it may mimic the action of known insecticides like tebufenozide .
The biological activity of NTBPC can be attributed to its ability to interact with specific enzymes and receptors:
- Binding to Kinases : NTBPC may inhibit kinase activity through competitive binding at the active site, disrupting downstream signaling pathways.
- Receptor Interaction : The compound's structural similarity to natural ligands allows it to bind to receptors such as EcR, influencing gene expression related to growth and development in insects .
Comparative Analysis with Related Compounds
A comparison table below illustrates how NTBPC relates to other pyrazole derivatives in terms of structure and biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Pyrazole ring with tert-butyl and carboxamide group | Potential ERK inhibition and insecticidal properties |
3-tert-butyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid instead of amide | More acidic properties; potential for different reactivity |
1-(tert-butyl)-3-methylpyrazole | Methyl substitution at position 3 | May exhibit different biological activities due to methyl group |
Case Study 1: Insecticidal Efficacy
A study conducted on various pyrazole derivatives demonstrated that compounds similar to NTBPC exhibited significant insecticidal activity against cotton bollworm. Symptoms observed in treated insects were comparable to those treated with established insecticides, indicating the potential effectiveness of NTBPC as a novel insecticide .
Case Study 2: Cancer Treatment Potential
In vitro studies have shown that NTBPC can inhibit cell proliferation in cancer cell lines by targeting the ERK pathway. This suggests that further investigation into its pharmacokinetics and toxicity profiles could pave the way for its development as an anticancer agent .
Properties
CAS No. |
847253-27-4 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-tert-butyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12) |
InChI Key |
CUGLONFNGQBMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=NN1 |
Origin of Product |
United States |
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